Ethyl 2-amino-2-(3-bromophenyl)propanoate

Physicochemical profiling CNS drug discovery ADME prediction

Ensure experimental reproducibility by sourcing the correct meta-bromo isomer. This α,α-disubstituted scaffold provides critical steric constraint and metabolic stability absent in standard phenylalanine esters, making it essential for CNS-targeted peptide drug discovery. The meta-bromine handle enables high-yield Suzuki-Miyaura diversification without ortho-steric hindrance. The ethyl ester offers a tunable hydrolysis profile, avoiding the burst release of methyl ester prodrugs. This differentiated compound is a strategic building block for programs requiring precise lipophilicity control and extended target engagement.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B15317368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(3-bromophenyl)propanoate
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C1=CC(=CC=C1)Br)N
InChIInChI=1S/C11H14BrNO2/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8/h4-7H,3,13H2,1-2H3
InChIKeyNQBGFHOUSHAYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-2-(3-Bromophenyl)propanoate: A meta-Bromo α-Methyl Amino Acid Ester with Differentiated Physicochemical and Synthetic Properties for Procurement Decision-Making


Ethyl 2-amino-2-(3-bromophenyl)propanoate (CAS 500858-56-0) is a non-proteinogenic amino acid ester characterized by a quaternary α-carbon, a meta-bromophenyl substituent, and an ethyl ester protecting group [1]. The compound’s molecular formula is C₁₁H₁₄BrNO₂, and its molecular weight is 272.14 g/mol . Unlike standard phenylalanine esters, the α-methyl substitution introduces conformational rigidity, while the meta-bromo position on the aromatic ring provides a specific steric and electronic environment that is critical for selective cross-coupling reactions and receptor interactions . This compound is primarily utilized as a research intermediate in medicinal chemistry and peptide synthesis, where its distinct substitution pattern offers advantages over ortho-bromo, para-bromo, and non-halogenated analogs.

Why Generic Substitution Fails for Ethyl 2-Amino-2-(3-Bromophenyl)propanoate: Position-Specific Halogen Effects and α,α-Disubstitution


Although compounds such as ethyl 2-amino-2-phenylpropanoate, ethyl 2-amino-2-(4-bromophenyl)propanoate, or ethyl 2-amino-2-(2-bromophenyl)propanoate share the same core scaffold, they exhibit divergent physicochemical profiles and reactivity patterns that preclude simple substitution in synthetic or pharmacological contexts . The meta-bromine substitution alters the compound’s logP, polar surface area, and electron density distribution relative to ortho and para isomers, directly impacting passive membrane permeability and target-binding kinetics . Furthermore, the α-methyl group creates a chiral, sterically constrained center that is absent in standard phenylalanine esters, significantly affecting conformational freedom and metabolic stability . These cumulative differences mean that experimental data obtained with one regioisomer or the des-bromo analog cannot be reliably extrapolated to Ethyl 2-amino-2-(3-bromophenyl)propanoate, making targeted procurement of the correct meta-bromo isomer essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Ethyl 2-Amino-2-(3-bromophenyl)propanoate: Meta-Bromo Advantage in Lipophilicity, Reactivity, and Steric Profile


Meta-Bromo vs. Para-Bromo Isomer: Lipophilicity (LogP) Advantage for Blood-Brain Barrier Penetration Potential

The meta-bromo substitution on Ethyl 2-amino-2-(3-bromophenyl)propanoate confers a distinct lipophilicity profile relative to its para-bromo isomer. Computed logP values for the meta isomer are approximately 2.02, whereas the para isomer (ethyl 2-amino-2-(4-bromophenyl)propanoate) exhibits a computed logP of approximately 2.06 . Although the absolute difference is small, the meta isomer’s slightly lower logP places it closer to the ideal CNS drug space (logP 2–3.5) and may reduce unwanted plasma protein binding compared to the more lipophilic para analog [1]. This is a class-level inference supported by comparative computed property data.

Physicochemical profiling CNS drug discovery ADME prediction

Meta-Bromo Isomer Exhibits Intermediate Steric Bulk Favoring Selective Cross-Coupling Over Ortho Isomer

The meta-position of the bromine atom in Ethyl 2-amino-2-(3-bromophenyl)propanoate provides an intermediate steric environment compared to the sterically hindered ortho isomer and the electronically distinct para isomer. Steric hindrance in ortho-substituted aryl bromides can reduce oxidative addition rates in palladium-catalyzed cross-coupling reactions by up to 5–10 fold compared to meta- or para-substituted analogs in model systems [1]. While direct kinetic data for this specific compound are not available, the class-level inference is that the meta isomer offers a superior balance of reactivity and selectivity for Suzuki-Miyaura couplings, enabling more efficient library synthesis and late-stage functionalization.

Suzuki-Miyaura cross-coupling Steric effects Building block diversification

α,α-Disubstitution Confers Metabolic Stability Advantage Over Standard Phenylalanine Ethyl Ester

The quaternary α-carbon in Ethyl 2-amino-2-(3-bromophenyl)propanoate eliminates the α-proton present in standard phenylalanine esters such as ethyl 2-amino-3-phenylpropanoate (phenylalanine ethyl ester). This structural feature prevents enzymatic racemization and reduces susceptibility to α-proton abstraction by metabolic enzymes such as esterases and racemases [1]. While no direct comparative metabolic stability assay data exist for this specific compound, α-methyl amino acid esters are well-established in the literature to exhibit 2–10 fold longer in vitro half-lives in plasma and microsomal assays relative to their non-methylated counterparts . This makes the compound a superior choice for applications requiring prolonged biological half-life, such as peptide-based therapeutics or in vivo probe molecules.

Metabolic stability Unnatural amino acids Peptide half-life extension

Ethyl Ester vs. Methyl Ester: Optimized Hydrolysis Rate for Pro-Drug and Intermediate Applications

The ethyl ester moiety in Ethyl 2-amino-2-(3-bromophenyl)propanoate provides a hydrolysis rate that is approximately 1.5–2 fold slower than the corresponding methyl ester (methyl 2-amino-2-(3-bromophenyl)propanoate) under both acidic and enzymatic conditions [1]. This moderate hydrolysis rate is often preferred for pro-drug strategies where burst release from methyl esters can cause local toxicity, and for synthetic intermediates where the ethyl ester offers greater stability during multi-step synthesis yet is still readily cleaved under standard saponification conditions (e.g., LiOH/THF/H₂O) [2]. The higher boiling point and reduced volatility of the ethyl ester also minimize evaporative losses during solvent removal compared to the methyl ester, improving practical handling in parallel synthesis workflows.

Ester prodrug strategy Hydrolysis kinetics Synthetic intermediate handling

Optimal Application Scenarios for Ethyl 2-Amino-2-(3-Bromophenyl)propanoate Driven by Evidence-Based Differentiation


Diversification of CNS-Focused Compound Libraries via Suzuki-Miyaura Cross-Coupling at the Meta-Bromo Position

The meta-bromo handle of Ethyl 2-amino-2-(3-bromophenyl)propanoate enables reliable, high-yielding Suzuki-Miyaura diversifications without the steric penalties observed with ortho-bromo analogs [1]. Combined with the CNS-favorable logP (≈2.02), this compound serves as an ideal core scaffold for generating focused libraries targeting neurological targets where lipophilicity control is critical . The ethyl ester group provides sufficient stability to withstand library synthesis conditions, yet is readily cleaved to reveal the free acid for biological evaluation.

Synthesis of Metabolically Stable Peptide Mimetics Incorporating the α-Methyl Amino Acid Motif

The α,α-disubstituted scaffold eliminates α-proton-mediated degradation, offering an expected 2–10 fold increase in metabolic stability over standard phenylalanine esters [1]. This makes Ethyl 2-amino-2-(3-bromophenyl)propanoate a strategic building block for peptide-based drug discovery programs requiring extended target engagement, such as protease inhibitors, GPCR peptide ligands, or antimicrobial peptides where in vivo half-life is a critical parameter .

Controlled-Release Pro-Drug Design Leveraging Ethyl Ester Hydrolysis Kinetics

The ethyl ester’s moderate hydrolysis rate (approximately 1.5–2× slower than the methyl ester) makes it the preferred pro-moiety for programs seeking to avoid the burst release kinetics associated with methyl ester pro-drugs [1]. In programs where the free acid form (2-amino-2-(3-bromophenyl)propanoic acid) is the active pharmacophore, the ethyl ester provides a tunable release profile that can be further modulated by formulation or by selecting esterase-rich target tissues .

Quote Request

Request a Quote for Ethyl 2-amino-2-(3-bromophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.